(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide
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Overview
Description
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide is a chemical compound that features a pyrrolidine ring, a nitrophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide typically involves the esterification of pyrrolidine-2-carboxylic acid with (4-nitrophenyl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrolidine ring and the ester group. This can lead to the formation of covalent bonds with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features but different reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, offering different chemical properties and biological activities.
Prolinol: A hydroxylated pyrrolidine derivative with distinct stereochemistry and biological effects.
Uniqueness
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
(4-nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFHEZQVGMAJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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